N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 61766-86-7
VCID: VC17152213
InChI: InChI=1S/C15H20N2O2S2/c1-5-17(6-2)15-11(3)14(20-4)12-9-7-8-10-13(12)21(18,19)16-15/h7-10H,5-6H2,1-4H3
SMILES:
Molecular Formula: C15H20N2O2S2
Molecular Weight: 324.5 g/mol

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide

CAS No.: 61766-86-7

Cat. No.: VC17152213

Molecular Formula: C15H20N2O2S2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide - 61766-86-7

Specification

CAS No. 61766-86-7
Molecular Formula C15H20N2O2S2
Molecular Weight 324.5 g/mol
IUPAC Name N,N-diethyl-4-methyl-5-methylsulfanyl-1,1-dioxo-1λ6,2-benzothiazepin-3-amine
Standard InChI InChI=1S/C15H20N2O2S2/c1-5-17(6-2)15-11(3)14(20-4)12-9-7-8-10-13(12)21(18,19)16-15/h7-10H,5-6H2,1-4H3
Standard InChI Key WWRKURCDUZTYQC-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)SC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is defined by the IUPAC name N,N-diethyl-4-methyl-5-methylsulfanyl-1,1-dioxo-1λ⁶,2-benzothiazepin-3-amine. Its canonical SMILES representation, CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)SC, highlights the sulfone group (SO2\text{SO}_2), methylthio (-SMe), and diethylamine substituents. The compound’s three-dimensional conformation, inferred from its InChIKey (WWRKURCDUZTYQC-UHFFFAOYSA-N), suggests a planar benzothiazepine core with steric bulk from the diethylamine group, which may influence receptor binding kinetics.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H20N2O2S2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molar Mass324.5 g/mol
CAS Number61766-86-7
XLogP3 (Predicted)3.2 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Computational Insights into Physicochemical Properties

Partition Coefficient and Solubility

Using fragment-based methods, the ALOGPS 2.1 algorithm estimates a logP of 3.2 (±0.5) and aqueous solubility of 0.02 mg/mL . These values align with bioavailable drugs but warrant experimental corroboration.

Table 2: Predicted Physicochemical Properties

ParameterPredicted Value
logP (ALOGPS 2.1)3.2
Water Solubility (mg/mL)0.02
Polar Surface Area (Ų)78.5

Synthetic Considerations and Challenges

Retrosynthetic Analysis

While no direct synthesis route is documented for this compound, analogous benzothiazepines are typically synthesized via cyclocondensation of ortho-aminothiophenols with α,β-unsaturated ketones. The sulfone group likely arises from oxidation of a thioether precursor . For example, a related compound, 3,3-dibutyl-7-(methylthio)-1,5-benzothiazepin-8-ol 1,1-dioxide, was synthesized using sodium borohydride in DMF at 60°C , suggesting similar conditions could apply.

Purification and Stability

The sulfone group enhances oxidative stability but may complicate chromatographic separation due to polarity. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended for purity assessment.

Future Research Directions

Target Identification and Validation

High-throughput screening against GPCR libraries and ion channels could elucidate primary targets. Molecular docking studies using the compound’s InChI-derived 3D structure may prioritize candidates for experimental testing.

ADMET Profiling

In vitro assays to assess cytochrome P450 inhibition, plasma protein binding, and hepatotoxicity are critical next steps. The methylthio group’s potential for glutathione conjugation warrants investigation into metabolic pathways.

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